molecular formula C22H31Br2N3O4S B12714014 L-Cysteine, N-acetyl-S-(2-((2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)amino)-2-oxoethyl)-, methyl ester CAS No. 97290-45-4

L-Cysteine, N-acetyl-S-(2-((2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)amino)-2-oxoethyl)-, methyl ester

Cat. No.: B12714014
CAS No.: 97290-45-4
M. Wt: 593.4 g/mol
InChI Key: YALTVVAYZZHMBU-IBGZPJMESA-N
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Description

L-Cysteine, N-acetyl-S-(2-((2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)amino)-2-oxoethyl)-, methyl ester is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of multiple functional groups, including bromine atoms, an amide linkage, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, N-acetyl-S-(2-((2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)amino)-2-oxoethyl)-, methyl ester typically involves multiple steps:

    Starting Materials: The synthesis begins with L-Cysteine and other precursor molecules such as 2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenylamine.

    Acetylation: The L-Cysteine is acetylated to form N-acetyl-L-Cysteine.

    Coupling Reaction: The acetylated L-Cysteine is then coupled with the dibromo-phenylamine derivative under specific conditions, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

    Esterification: Finally, the compound undergoes esterification to form the methyl ester.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Optimization of Reaction Conditions: Temperature, pH, and solvent conditions are optimized for maximum yield.

    Purification: Techniques such as chromatography and crystallization are used to purify the final product.

    Scale-Up: The reactions are scaled up from laboratory to industrial scale, ensuring consistency and quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the cysteine moiety.

    Reduction: Reduction reactions may target the bromine atoms or the carbonyl groups.

    Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biochemical Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of L-Cysteine, N-acetyl-S-(2-((2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)amino)-2-oxoethyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. For example, the presence of bromine atoms and amide linkages may enable it to bind to certain proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-Cysteine: A simpler derivative of L-Cysteine with known antioxidant properties.

    S-Substituted Cysteine Derivatives: Compounds with various substituents at the sulfur atom, studied for their diverse biological activities.

Uniqueness

L-Cysteine, N-acetyl-S-(2-((2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)amino)-2-oxoethyl)-, methyl ester is unique due to its complex structure, which includes multiple functional groups that confer specific chemical and biological properties

Properties

CAS No.

97290-45-4

Molecular Formula

C22H31Br2N3O4S

Molecular Weight

593.4 g/mol

IUPAC Name

methyl (2R)-2-acetamido-3-[2-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-2-oxoethyl]sulfanylpropanoate

InChI

InChI=1S/C22H31Br2N3O4S/c1-14(28)25-19(22(30)31-3)12-32-13-20(29)26-21-15(9-16(23)10-18(21)24)11-27(2)17-7-5-4-6-8-17/h9-10,17,19H,4-8,11-13H2,1-3H3,(H,25,28)(H,26,29)/t19-/m0/s1

InChI Key

YALTVVAYZZHMBU-IBGZPJMESA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCC(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2)C(=O)OC

Canonical SMILES

CC(=O)NC(CSCC(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2)C(=O)OC

Origin of Product

United States

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